Jnj dgat2-A

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

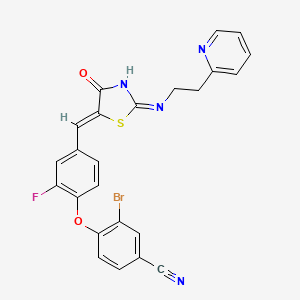

Structure

3D Structure

Properties

IUPAC Name |

3-bromo-4-[2-fluoro-4-[(Z)-[4-oxo-2-(2-pyridin-2-ylethylimino)-1,3-thiazolidin-5-ylidene]methyl]phenoxy]benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H16BrFN4O2S/c25-18-11-16(14-27)5-6-20(18)32-21-7-4-15(12-19(21)26)13-22-23(31)30-24(33-22)29-10-8-17-3-1-2-9-28-17/h1-7,9,11-13H,8,10H2,(H,29,30,31)/b22-13- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFRHAMOJHTZHLT-XKZIYDEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)CCN=C2NC(=O)C(=CC3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=NC(=C1)CCN=C2NC(=O)/C(=C/C3=CC(=C(C=C3)OC4=C(C=C(C=C4)C#N)Br)F)/S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H16BrFN4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

523.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Overview of Diacylglycerol Acyltransferase 2 Dgat2 Inhibition and Jnj Dgat2 a S Research Significance

Contextualization of Diacylglycerol Acyltransferases (DGATs) in Lipid Metabolism

Diacylglycerol acyltransferases (DGATs) are critical enzymes in lipid biosynthesis. They are responsible for the final and rate-limiting step in the primary pathway for synthesizing triacylglycerols (TGs), the main form of energy storage in eukaryotes. patsnap.comnih.govacs.org This crucial role places DGATs at the center of metabolic regulation and makes them attractive targets for research into conditions characterized by abnormal lipid accumulation, such as metabolic dysfunction-associated steatotic liver disease (MASLD), formerly known as nonalcoholic fatty liver disease (NAFLD). patsnap.comnih.gov

In mammals, two distinct and structurally unrelated isoenzymes, DGAT1 and DGAT2, catalyze the synthesis of triacylglycerol. acs.orgresearchgate.net Both enzymes perform the same fundamental reaction: the esterification of diacylglycerol (DAG) with a fatty acyl-Coenzyme A (CoA) molecule to form TG. acs.org This final step is essential for storing fatty acids within lipid droplets in cells. While both enzymes contribute to the body's total TG pool, they originate from different gene families and possess unique characteristics that dictate their specific roles in metabolic pathways. nih.govresearchgate.net The presence of these two isoforms allows for nuanced regulation of TG synthesis in different tissues and under various metabolic conditions.

Despite catalyzing the same reaction, DGAT1 and DGAT2 have significant differences in their tissue distribution, subcellular localization, and substrate preferences, leading to distinct physiological functions. nih.govresearchgate.net DGAT1 is highly expressed in the small intestine and is primarily involved in the absorption of dietary fats by re-esterifying monoacylglycerols and DAG. acs.org It shows a preference for exogenous fatty acids. nih.gov

Conversely, DGAT2 is the predominant isoform in the liver and adipose tissue. acs.org It can be found in the endoplasmic reticulum, as well as associated with lipid droplets and mitochondria. nih.gov DGAT2 exhibits a particular specificity for newly synthesized fatty acids from de novo lipogenesis and is considered the primary driver of hepatic TG synthesis and accumulation. nih.gov This specialization makes DGAT2 a key player in the development of hepatic steatosis. nih.govnih.gov Studies have also shown that DGAT2 plays a role in channeling DAG into phospholipid synthesis, thereby influencing the lipid composition of the endoplasmic reticulum membrane. nih.gov

Introduction of JNJ-DGAT2-A as a Selective DGAT2 Inhibitor

JNJ-DGAT2-A is a chemical compound identified as a potent and selective inhibitor of the DGAT2 enzyme. medchemexpress.comdcchemicals.cominvivochem.com Its value in scientific inquiry stems from its ability to specifically target DGAT2, allowing researchers to isolate and study the functions of this particular isoenzyme without the confounding effects of inhibiting DGAT1.

The development of DGAT2 inhibitors like JNJ-DGAT2-A arose from the need for precise chemical tools to investigate the therapeutic hypothesis that inhibiting DGAT2 could ameliorate metabolic diseases. acs.org Early research efforts often struggled with inhibitors that had weak potency or lacked selectivity. acs.org The discovery of JNJ-DGAT2-A provided researchers with a compound that exhibits high selectivity for DGAT2 over DGAT1 and other related enzymes, such as monoacylglycerol acyltransferase 2 (MGAT2). rndsystems.comrndsystems.com This selectivity is crucial for its use as a research probe to accurately delineate the metabolic consequences of DGAT2 inhibition.

Selective DGAT2 probes such as JNJ-DGAT2-A are indispensable for modern metabolic research. The inhibition of DGAT2 is being investigated for its potential to reduce the overproduction and accumulation of triglycerides associated with obesity, type 2 diabetes, and MASLD. patsnap.com By using a selective inhibitor, scientists can confirm that the observed effects, such as reduced hepatic steatosis or improved glycemic control, are directly attributable to the modulation of DGAT2 activity. nih.govnih.gov

Research using JNJ-DGAT2-A has demonstrated its effectiveness in vitro. It inhibits human DGAT2 with a half-maximal inhibitory concentration (IC₅₀) of 0.14 µM. medchemexpress.comdcchemicals.cominvivochem.com Furthermore, it shows over 70-fold selectivity for DGAT2 compared to DGAT1 and MGAT2. rndsystems.comrndsystems.com In cellular models like HepG2 cells, JNJ-DGAT2-A dose-dependently inhibits the formation of various triglyceride species, confirming its utility in studying the specific pathways governed by DGAT2. medchemexpress.cominvivochem.com This level of precision is vital for validating DGAT2 as a target in metabolic disease research.

Molecular and Enzymatic Profile of Jnj Dgat2 a

Target Specificity and Selectivity Mechanisms

The effectiveness of JNJ-DGAT2-A as a therapeutic agent is rooted in its high specificity for the DGAT2 enzyme, distinguishing its action from other related enzymes in lipid metabolism.

JNJ-DGAT2-A demonstrates potent, concentration-dependent inhibition of human DGAT2. The compound has an IC50 value of 140 nM. rndsystems.comtocris.comfishersci.com The IC50 represents the concentration of an inhibitor required to reduce the activity of an enzyme by half. In studies using HepG2 cells, a human liver cell line, JNJ-DGAT2-A was shown to inhibit the generation of various triglyceride species in a dose-dependent manner, with IC50 values ranging from 0.66 µM to 0.99 µM. medchemexpress.cominvivochem.com

A critical feature of JNJ-DGAT2-A is its high selectivity for DGAT2 over other related acyltransferases. It exhibits greater than 70-fold selectivity for DGAT2 compared to both diacylglycerol acyltransferase 1 (DGAT1) and monoacylglycerol acyltransferase 2 (MGAT2). rndsystems.comtocris.comfishersci.com Although both DGAT1 and DGAT2 catalyze the final step of triglyceride synthesis, they have different physiological roles and substrate specificities. nih.govnih.gov DGAT1 can act on multiple acceptors besides diacylglycerol, while DGAT2's activity is largely specific to triglyceride synthesis. nih.gov This selectivity ensures that the therapeutic effects of JNJ-DGAT2-A are primarily mediated through the targeted inhibition of DGAT2.

While specific details on the binding of JNJ-DGAT2-A are not extensively documented in public literature, research on other DGAT2 inhibitors provides some insight. For instance, a separate class of DGAT2 inhibitors, imidazopyridines, has been shown to be slowly reversible, time-dependent inhibitors that act in a noncompetitive manner with respect to the acyl-CoA substrate. nih.gov These inhibitors engage in a two-step binding mechanism, first forming an initial enzyme-inhibitor complex which then undergoes a conformational change to a much higher affinity state. nih.gov This detailed kinetic behavior results in a prolonged duration of inhibition. nih.gov It is plausible that JNJ-DGAT2-A may employ a similarly complex mechanism to achieve its high potency and selectivity, though further specific studies are required.

Enzymatic Activity Modulation in Recombinant Systems

To precisely characterize its inhibitory profile, JNJ-DGAT2-A has been evaluated in controlled, recombinant laboratory systems.

In vitro assays are crucial for determining a compound's direct effect on its target enzyme. For JNJ-DGAT2-A, these tests have been performed using membranes from Sf9 insect cells that were engineered to produce recombinant human DGAT2. medchemexpress.comdcchemicals.comclinisciences.com In this system, JNJ-DGAT2-A was confirmed as a potent inhibitor of DGAT2, with a measured IC50 value of 0.14 µM (or 140 nM). medchemexpress.cominvivochem.comdcchemicals.comclinisciences.com At a concentration of 5 µM, JNJ-DGAT2-A was found to inhibit approximately 99% of the recombinant DGAT2's enzymatic activity. medchemexpress.cominvivochem.com The expression of DGAT enzymes in insect cells is a well-established method for studying their function, as it yields high levels of enzymatic activity. nih.gov

Interactive Data Tables

Table 1: Inhibition Potency of JNJ-DGAT2-A

| System | Parameter | Value (nM) | Citation |

|---|

Table 2: Selectivity Profile of JNJ-DGAT2-A

| Enzyme Compared | Selectivity (Fold greater for DGAT2) | Citation |

|---|---|---|

| DGAT1 | >70 | rndsystems.comtocris.comfishersci.com |

Cellular and Subcellular Mechanisms of Action of Jnj Dgat2 a

Impact on Triglyceride Biosynthesis Pathways

JNJ-DGAT2-A directly influences the intricate process of triglyceride synthesis, a fundamental aspect of lipid metabolism. nih.gov Its primary action is the inhibition of DGAT2, an enzyme that catalyzes the final and committed step in the creation of triglycerides. nih.govutswmed.orgresearchgate.net

Inhibition of Diacylglycerol (DAG) to Triacylglycerol (TG) Conversion

The synthesis of triglycerides culminates in the conversion of diacylglycerol (DAG) to triacylglycerol (TG), a reaction facilitated by DGAT enzymes. researchgate.netnih.govcreative-biolabs.com JNJ-DGAT2-A specifically targets and inhibits the DGAT2 isoform, thereby blocking this critical conversion. medchemexpress.comrndsystems.comtocris.com In laboratory settings using human DGAT2-expressing insect cell membranes, JNJ-DGAT2-A has demonstrated a potent inhibitory effect, with a reported half-maximal inhibitory concentration (IC50) of 0.14 µM. medchemexpress.com Research has shown that a 5 µM concentration of JNJ-DGAT2-A can inhibit approximately 99% of recombinant DGAT2 enzymatic activity and also curb DGAT activity in HepG2 cell lysates. medchemexpress.com This selective inhibition highlights its targeted approach to modulating triglyceride synthesis.

Differential Inhibition of Specific TG Species Generation

The impact of JNJ-DGAT2-A is not uniform across all types of triglycerides. Studies have revealed a differential inhibition of specific triglyceride species, a phenomenon that can be meticulously analyzed using advanced techniques.

To precisely trace the synthesis of new triglycerides, researchers employ stable isotope-labeled substrates like 13C3-D5-glycerol. nih.govresearchgate.netnih.gov In studies involving HepG2 cells, a human liver cancer cell line, JNJ-DGAT2-A was shown to dose-dependently inhibit the formation of several major triglyceride species. medchemexpress.comnih.gov Specifically, the generation of TG (52:2), TG (54:3), and TG (50:2) was inhibited with IC50 values of 0.85 µM, 0.99 µM, and 0.66 µM, respectively. medchemexpress.comnih.gov This detailed analysis underscores the compound's ability to selectively impede the synthesis of particular triglyceride molecules. In contrast, inhibitors selective for DGAT1, the other major DGAT isoform, did not show a similar inhibitory effect on the synthesis of these labeled triglycerides. nih.gov

Table 1: Inhibition of Specific Triglyceride Species by JNJ-DGAT2-A in HepG2 Cells

| Triglyceride Species | IC50 (µM) |

|---|---|

| TG (52:2) | 0.85 |

| TG (54:3) | 0.99 |

| TG (50:2) | 0.66 |

Regulation of Intracellular Lipid Droplet (LD) Dynamics

Lipid droplets are cellular organelles responsible for storing neutral lipids, including triglycerides. nih.govbiorxiv.org The dynamics of these droplets, including their formation and size, are intricately linked to the activity of enzymes like DGAT2.

Effects on Lipid Droplet Formation and Size

The inhibition of DGAT2 by compounds like JNJ-DGAT2-A has been observed to have a paradoxical effect on lipid droplet dynamics. nih.gov While DGAT2 is essential for the synthesis of triglycerides that fill lipid droplets, its inhibition can lead to an increase in both the number and size of these organelles in certain cellular contexts. nih.gov For instance, in human hepatoma (Huh7) cells, the inhibition of DGAT2, while DGAT1 remains active, resulted in the accumulation of numerous small lipid droplets. biorxiv.org Conversely, inhibiting DGAT1 led to the formation of large lipid droplets, suggesting distinct roles for the two enzymes in shaping the lipid droplet landscape. biorxiv.org Overexpression of DGAT2 has been shown to promote lipid droplet formation and triacylglycerol accumulation, while its interference reduces these processes. nih.gov This suggests that the balance of DGAT1 and DGAT2 activity is a key determinant of lipid droplet morphology and number within cells. biorxiv.orgmdpi.com

Modulation of Lipid Droplet Number

Inhibition of DGAT2 by compounds such as JNJ-DGAT2-A has been shown to have distinct effects on the number of lipid droplets (LDs) within cells, which can vary depending on the cell type and context. In kidney organoids, for instance, chemical inhibition of DGAT2 with JNJ-DGAT2-A has been observed to increase the number of LDs. nih.gov This contrasts with the effect of DGAT1 inhibition, which typically leads to a reduction in LD number. nih.gov Studies in other cell types, such as MCF7 breast cancer cells, using different DGAT2 inhibitors like PF-06424439, have shown a reduction in LD number after prolonged treatment. mdpi.com However, the overexpression of DGAT2 itself is known to induce the formation of lipid droplets. researchgate.netmdpi.comresearchgate.netnih.gov

Potential Paradoxical Increase in Lipid Droplet Formation with DGAT2 Inhibition

A noteworthy and somewhat counterintuitive finding is the paradoxical increase in lipid droplet formation upon DGAT2 inhibition in certain cellular models. nih.gov Specifically, in kidney organoids expressing APOL1 risk variants, inhibition of DGAT2 with JNJ-DGAT2-A, as well as another inhibitor PF-06424439, resulted in an unexpected increase in both the size and number of lipid droplets. nih.gov This phenomenon is considered paradoxical because DGAT2 is a key enzyme in triglyceride synthesis, the primary component of lipid droplets. One hypothesis for this observation is that the inhibition of DGAT2 may trigger compensatory mechanisms or reroute metabolic pathways that ultimately enhance the biogenesis or reduce the turnover of lipid droplets. nih.govnih.gov For example, DGAT2 inhibition has been shown to upregulate genes involved in lipid droplet formation. nih.gov

Influence on Fatty Acid Metabolism and Oxidation

Regulation of Fatty Acid Uptake by Cells

The direct impact of JNJ-DGAT2-A on the regulation of fatty acid uptake by cells is an area of ongoing investigation. However, studies on DGAT2 function provide some insights. DGAT2 has been implicated in channeling fatty acids within skeletal myocytes. nih.govnih.gov Research using chitooligosaccharides to lower lipids in a non-high-fat diet model indicated a reduction in the expression of CD36, a key fatty acid translocase, which was associated with decreased DGAT2 expression. rsc.org This suggests a potential link between DGAT2 activity and fatty acid uptake, although direct evidence with JNJ-DGAT2-A is not yet fully established.

Modulation of Fatty Acid Oxidation Pathways

DGAT2 inhibition has been shown to modulate fatty acid oxidation. In brown adipocytes, DGAT2 appears to be specialized for channeling de novo synthesized fatty acids towards oxidation, initially through their incorporation into a specific pool of triglycerides. nih.gov Studies involving the suppression of DGAT2 via siRNA in C2C12 skeletal myotubes demonstrated an increase in the incorporation of labeled fatty acids into beta-oxidation products, without a corresponding change in the gene expression related to fatty acid oxidation. nih.gov This suggests that by blocking the storage of fatty acids into triglycerides, DGAT2 inhibition may divert them towards oxidative pathways. In human myotubes, the inhibition of DGAT enzymes highlighted their role in balancing the partitioning of fatty acids between storage and oxidation. nih.gov

Effects on De Novo Lipogenesis from Specific Substrates (e.g., Acetate)

DGAT2 plays a significant role in the metabolism of newly synthesized fatty acids. In the liver, DGAT2 is specialized in forming triglycerides from de novo synthesized fatty acids. nih.gov There is an established connection between DGAT2 activity and de novo lipogenesis, with DGAT2 expression being positively correlated with the SREBP1 pathway, a key regulator of lipogenesis. nih.gov Studies in bovine satellite cells have shown that overexpression of DGAT2 leads to an upregulation of genes involved in de novo fatty acid synthesis, such as ACACA, FASN, and SCD. mdpi.com Conversely, inhibition of DGAT2 in Huh7 hepatocytes was linked to a decrease in FASN mRNA expression, an important enzyme in de novo lipogenesis. biorxiv.org

Interactions with Cellular Stress Responses

The role of DGAT2 and its inhibition in cellular stress responses, particularly endoplasmic reticulum (ER) stress, has been investigated. In human DGAT1-deficient intestinal stem cells, it was found that unsaturated fatty acid-induced lipotoxicity is mediated by ER stress. nih.gov In this specific context, DGAT2 was shown to partially compensate for the loss of DGAT1, suggesting a role in mitigating lipid-induced ER stress. nih.gov In adipocytes under a high-fat diet challenge, DGAT1 expression was inversely correlated with ER stress, while DGAT2 expression was positively correlated with lipogenesis, indicating distinct roles for the two enzymes in response to metabolic stress. nih.gov

Interactive Data Tables

Table 1: Effect of DGAT2 Inhibition on Lipid Droplet Formation

| Cell Type | DGAT2 Inhibitor | Observed Effect on Lipid Droplets | Reference |

| Kidney Organoids | JNJ-DGAT2-A / PF-06424439 | Increased number and size | nih.govnih.gov |

| MCF7 Breast Cancer Cells | PF-06424439 | Reduction in number (after 72h) | mdpi.com |

Table 2: Influence of DGAT2 Modulation on Fatty Acid Metabolism

| Cellular Model | Modulation | Key Finding | Reference |

| C2C12 Skeletal Myotubes | DGAT2 siRNA | Increased fatty acid oxidation | nih.govnih.gov |

| Brown Adipocytes | DGAT2 knockdown | Specialized role in channeling de novo synthesized fatty acids to oxidation | nih.gov |

| Bovine Satellite Cells | DGAT2 overexpression | Upregulation of de novo fatty acid synthesis genes (ACACA, FASN, SCD) | mdpi.com |

| Huh7 Hepatocytes | DGAT2 inhibition | Decreased FASN mRNA expression | biorxiv.org |

Role in Modulating Endoplasmic Reticulum (ER) Stress

The endoplasmic reticulum (ER) is a critical organelle for protein and lipid synthesis. Disruption of its function can lead to ER stress and the activation of the unfolded protein response (UPR). nih.govmdpi.com The UPR is a signaling network that aims to restore ER homeostasis but can trigger cell death if the stress is prolonged. mdpi.com While the inhibition of the broader class of DGAT enzymes has been linked to the modulation of ER stress, particularly in the context of lipid-induced stress, specific research detailing the direct effects of JNJ-DGAT2-A on key markers of ER stress, such as the phosphorylation of PERK and IRE1α or the expression of ATF6, CHOP, and BiP, is not extensively available in the current scientific literature. nih.govnih.gov General studies on DGAT2 suggest its role in protecting against fatty acid-induced ER stress. nih.gov However, direct experimental data quantifying the impact of JNJ-DGAT2-A on the UPR pathways remains to be fully elucidated.

Links to Autophagy-Associated Processes

Autophagy is a fundamental cellular process for the degradation and recycling of cellular components, which is crucial for maintaining cellular homeostasis. nih.gov This process involves the formation of autophagosomes that engulf cytoplasmic material and fuse with lysosomes. The conversion of LC3-I to LC3-II and the levels of p62/SQSTM1 are common markers used to monitor autophagic activity. researchgate.netresearchgate.net The interplay between lipid metabolism and autophagy is an active area of research. While there is evidence suggesting a relationship between DGAT-mediated lipid droplet formation and autophagy, particularly under conditions of nutrient stress, specific studies investigating the direct influence of JNJ-DGAT2-A on autophagy-associated processes are not prominently featured in the available literature. nih.gov Therefore, a detailed analysis of how JNJ-DGAT2-A specifically modulates LC3 lipidation or p62 degradation is not possible at this time.

Influence on Lipotoxicity Mitigation Strategies

Lipotoxicity refers to the cellular damage caused by the accumulation of lipids, such as diacylglycerols and ceramides (B1148491), which can lead to cellular dysfunction and apoptosis. nih.gov DGAT enzymes play a role in mitigating lipotoxicity by converting these potentially harmful lipids into more inert triglycerides, which are stored in lipid droplets. nih.gov

Research on human primary skeletal muscle cells has provided insights into the specific role of JNJ-DGAT2-A in lipid metabolism. nih.gov In a study using a 10 µM concentration of JNJ-DGAT2-A, the inhibitor demonstrated distinct effects on the incorporation of fatty acids into cellular lipids. Specifically, the inhibition of DGAT2 by JNJ-DGAT2-A was shown to have a more pronounced effect on the de novo synthesis of triacylglycerol (TAG) from glycerol (B35011), rather than the incorporation of exogenously supplied oleic acid. nih.gov

This suggests that JNJ-DGAT2-A can influence the balance between the storage of fatty acids in TAG and their utilization through other metabolic pathways, such as oxidation. nih.gov By selectively inhibiting DGAT2, JNJ-DGAT2-A can alter the metabolic fate of fatty acids within the cell, which is a key strategy in mitigating lipotoxicity. nih.gov

The table below summarizes the effects of JNJ-DGAT2-A on lipid metabolism in human myotubes, based on the aforementioned research. nih.gov

| Parameter | Treatment Condition | Observation | Reference |

| Triacylglycerol (TAG) Synthesis | Incubation with [¹⁴C]glycerol and 10 µM JNJ-DGAT2-A | Significant reduction in the incorporation of glycerol into TAG, indicating an inhibition of de novo TAG synthesis. | nih.gov |

| Fatty Acid Incorporation into TAG | Incubation with [¹⁴C]oleic acid and 10 µM JNJ-DGAT2-A | Less pronounced effect on the incorporation of exogenous oleic acid into TAG compared to a DGAT1 inhibitor. | nih.gov |

| Fatty Acid Oxidation | Presence of 10 µM JNJ-DGAT2-A | Inhibition of DGAT2 was observed to be important for regulating fatty acid oxidation, highlighting its role in balancing fatty acid storage and utilization. | nih.gov |

This table is generated based on findings reported in the study by E-M. et al. (2020). The study provides qualitative and quantitative insights into the differential roles of DGAT1 and DGAT2 in human skeletal muscle cell lipid metabolism.

Furthermore, DGAT2 has been implicated in the metabolism of ceramides, a class of lipids known to induce apoptosis. nih.gov Studies have shown that DGAT2 can acylate ceramides to form less toxic acylceramides, which are then stored in lipid droplets. nih.gov Silencing of DGAT2 has been demonstrated to lead to an accumulation of ceramides. nih.govresearchgate.net While this research did not specifically use JNJ-DGAT2-A, it suggests a potential mechanism by which inhibition of DGAT2 could influence lipotoxicity through the modulation of ceramide levels.

Investigations in in Vitro Cellular Models

Hepatic Cell Models (e.g., HepG2 Cells)

In studies utilizing human liver microsomes and HepG2 cell lysates, JNJ-DGAT2-A has demonstrated potent and selective inhibition of the diacylglycerol O-acyltransferase 2 (DGAT2) enzyme. Research indicates that this compound effectively blocks the activity of DGAT2, which is a key enzyme in the final step of triglyceride (TG) synthesis. The inhibitory concentration (IC50) values for JNJ-DGAT2-A against human DGAT2 have been reported to be in the low nanomolar range, specifically around 5 nM. In contrast, its inhibitory activity against DGAT1 is significantly weaker, with a reported IC50 of approximately 2,000 nM, highlighting its selectivity for the DGAT2 isozyme. This selectivity is a crucial aspect of its mechanism, as it allows for the targeted modulation of TG synthesis pathways.

Table 1: Inhibitory Activity of JNJ-DGAT2-A in Hepatic Cell Lysates

| Enzyme Target | Cell Model | IC50 Value |

|---|---|---|

| Human DGAT2 | Human Liver Microsomes | ~5 nM |

| Human DGAT1 | Human Liver Microsomes | ~2,000 nM |

Experiments using labeled precursors, such as [¹⁴C]glycerol or deuterated water (D₂O), in HepG2 cells have been instrumental in quantifying the impact of JNJ-DGAT2-A on the synthesis of new triglyceride species. Treatment with JNJ-DGAT2-A led to a dose-dependent reduction in the incorporation of these labeled precursors into the triglyceride pool. This demonstrates a direct inhibition of de novo TG synthesis within the hepatic cells. Specifically, the compound has been shown to reduce the formation of various triglyceride species, underscoring its broad-spectrum effect on hepatic lipid accumulation under laboratory conditions.

Skeletal Muscle Cell Models (e.g., Human Myotubes)

Consistent with the finding that DGAT1 is the primary enzyme for IMTG synthesis in human myotubes, treatment with the DGAT2-selective inhibitor JNJ-DGAT2-A did not significantly reduce IMTG accumulation. In contrast, the use of a DGAT1-selective inhibitor resulted in a marked decrease in IMTG levels. This suggests that targeting DGAT2 may not be an effective strategy for reducing lipid accumulation within skeletal muscle cells, a key factor in certain metabolic disorders. These findings underscore the importance of understanding the tissue-specific roles of the DGAT isozymes when developing therapeutic interventions.

Table 2: Summary of JNJ-DGAT2-A Effects in In Vitro Cellular Models

| Cell Model | Key Finding |

|---|---|

| HepG2 Cells | Potent and selective inhibition of DGAT2, leading to reduced de novo triglyceride synthesis. |

| Human Myotubes | Minor role of DGAT2 in intramuscular triacylglycerol (IMTG) synthesis compared to DGAT1. |

Investigation of Insulin (B600854) Signaling Pathways (e.g., Akt phosphorylation)

The role of diacylglycerol O-acyltransferase 2 (DGAT2) in modulating insulin signaling pathways, particularly the phosphorylation of the protein kinase Akt, is a critical area of investigation. While direct studies focusing exclusively on the compound JNJ-DGAT2-A's effect on Akt phosphorylation are not extensively detailed in the available literature, broader research on DGAT2 inhibition provides significant insights.

Inhibition of DGAT2 has been shown to influence insulin sensitivity. For instance, suppression of DGAT2 expression in a diet-induced hepatic steatosis rat model improved hepatic insulin sensitivity. researchgate.net Conversely, studies in C2C12 skeletal myotubes have demonstrated that the suppression of DGAT2 can lead to a deterioration in insulin-induced Akt phosphorylation. nih.gov This suggests that the impact of DGAT2 inhibition on insulin signaling may be cell-type specific and dependent on the metabolic context. The accumulation of intracellular free fatty acids resulting from DGAT2 knockdown is thought to potentially impair insulin signaling. nih.gov

The broader insulin signaling cascade involves the binding of insulin to its receptor, leading to a series of phosphorylation events that activate downstream targets, including IRS1/2 and ultimately Akt. The phosphorylation of Akt at specific sites is crucial for its activation and subsequent cellular effects, such as glucose uptake. While DGAT2's primary role is in the final step of triglyceride synthesis, its influence on the availability of lipid species like diacylglycerol (DAG) can indirectly affect signaling pathways that are sensitive to lipid modulation, including the insulin signaling cascade. Further research is required to delineate the precise effects of JNJ-DGAT2-A on Akt phosphorylation and the subsequent downstream events in various cellular models.

Substrate Utilization and Oxidation Patterns

The inhibition of DGAT2 with compounds like JNJ-DGAT2-A has been shown to significantly alter the patterns of substrate utilization and oxidation in various cellular models. DGAT2 plays a specialized role in channeling fatty acids, particularly those newly synthesized from glucose, into triglyceride (TG) pools for storage and subsequent oxidation. nih.govharvard.educngb.org

In brown adipocytes, a key site for nonshivering thermogenesis, the inhibition of DGAT2 has been demonstrated to link the increased de novo synthesis of fatty acids from glucose to a pool of TGs that are rapidly hydrolyzed to provide substrates for mitochondrial fatty acid oxidation. nih.govharvard.educngb.org Studies using DGAT2 inhibitors have shown a strong inhibition of the stimulated incorporation of ¹⁴C-glucose into both CO₂ and the acyl groups of TGs. nih.gov This indicates that DGAT2 activity is crucial for the esterification of de novo synthesized fatty acids into TGs and their subsequent oxidation. nih.gov

Conversely, the inhibition of DGAT1 does not appear to affect the oxidation of glucose-derived fatty acids in the same manner. nih.gov This highlights the distinct and non-redundant roles of the two DGAT enzymes in hepatic and adipocyte lipid metabolism. While DGAT1 is more involved in esterifying exogenous fatty acids, DGAT2 is primarily responsible for handling endogenously synthesized fatty acids. nih.gov

In C2C12 skeletal myotubes, the suppression of Dgat2 led to an increase in the incorporation of labeled fatty acids into beta-oxidation products, without a corresponding change in the gene expression related to fatty acid oxidation. nih.gov This suggests a rerouting of fatty acids towards oxidation when their incorporation into triglycerides is blocked.

The table below summarizes the impact of DGAT2 inhibition on substrate utilization in different cellular models.

| Cellular Model | Effect of DGAT2 Inhibition | Key Findings |

| Brown Adipocytes | Links de novo fatty acid synthesis from glucose to oxidation. | Inhibition prevents the conversion of glucose into CO₂ and its incorporation into triglyceride acyl groups. nih.gov |

| C2C12 Skeletal Myotubes | Increases fatty acid oxidation. | Suppression of Dgat2 increases the channeling of fatty acids towards beta-oxidation. nih.gov |

| HepG2 Cells | Dose-dependently inhibits triglyceride synthesis from glycerol (B35011). | JNJ-DGAT2-A inhibits the generation of various triglyceride species. medchemexpress.com |

Other Relevant Cell Lines (e.g., Kidney Cells, Podocytes)

Studies on Lipid Droplet Biogenesis and Function

Recent studies have highlighted a paradoxical and significant role for DGAT2 inhibition in the biogenesis of lipid droplets (LDs), particularly in kidney cells and podocytes. nih.gov While DGAT1 inhibition typically leads to a decrease in LD formation, chemical inhibition of DGAT2 with compounds including JNJ-DGAT2-A has been observed to increase both the size and number of LDs. nih.gov

This unexpected outcome is particularly relevant in the context of certain kidney diseases. In human kidney organoids and podocytes expressing apolipoprotein L1 (APOL1) risk variants, which are associated with an increased risk of kidney disease, DGAT2 inhibition has been shown to promote the formation of LDs. researchgate.netnih.govnih.gov Specifically, in human embryonic kidney (HEK) 293 cells and human podocytes, treatment with a DGAT2 inhibitor led to an increase in the number of LDs per cell. nih.gov

The function of these newly formed lipid droplets appears to be protective. The increase in LDs facilitates the sequestration of cytotoxic APOL1 risk variant proteins away from the endoplasmic reticulum (ER), thereby reducing cellular stress and subsequent cell death. researchgate.netnih.govnih.gov This finding suggests that modulating lipid droplet formation through DGAT2 inhibition could be a therapeutic strategy for certain kidney pathologies.

The table below details the observed effects of DGAT2 inhibition on lipid droplet formation in kidney cells.

| Cell Line/Model | DGAT2 Inhibitor Used | Observed Effect on Lipid Droplets |

| Human Kidney Organoids | General DGAT2 inhibitor | Unexpectedly increased organoid lipid droplet number. nih.govnih.gov |

| HEK 293 Cells | PF-06424439 / JNJ-DGAT2-A (mentioned as resulting in similar effects) | Increased lipid droplet size and number. nih.gov |

| Human Podocytes | General DGAT2 inhibitor | Increased number of lipid droplets per cell. nih.gov |

Role in Mitigating Cellular Cytotoxicity in Specific Genetic Contexts (e.g., APOL1 risk variants)

A significant finding in recent in vitro research is the ability of DGAT2 inhibition to mitigate cellular cytotoxicity associated with specific genetic risk factors for kidney disease, namely the G1 and G2 variants of the APOL1 gene. researchgate.netnih.govnih.gov These risk variants are major contributors to the higher rates of kidney disease in individuals of African ancestry. nih.govnih.gov

The cytotoxic effects of these APOL1 risk variants are linked to their localization within the endoplasmic reticulum. nih.gov Research has demonstrated that promoting the recruitment of these variant proteins from the ER to lipid droplets can reduce their toxicity. researchgate.netnih.govnih.gov

Inhibition of DGAT2 with compounds like JNJ-DGAT2-A has been identified as a potential therapeutic approach to achieve this. nih.gov In cellular models, including human kidney organoids and podocytes expressing the APOL1 risk variants, treatment with a DGAT2 inhibitor led to a reduction in cytotoxicity. nih.gov This protective effect is attributed to the increased formation of lipid droplets, which then sequester the harmful APOL1 proteins. researchgate.netnih.govnih.gov

For example, in HEK 293 cells and podocytes transfected with APOL1 risk variants, DGAT2 inhibition significantly reduced cell death. nih.gov This suggests that by modulating lipid metabolism and promoting the formation of lipid droplets, DGAT2 inhibitors can counteract the pathogenic effects of these genetic variants at a cellular level. researchgate.netnih.govnih.gov

The following table summarizes the research findings on the role of DGAT2 inhibition in mitigating APOL1-mediated cytotoxicity.

| Cellular Model | Genetic Context | Effect of DGAT2 Inhibition |

| Human Kidney Organoids | APOL1 G2/G2 risk variant | Promoted recruitment of APOL1 to lipid droplets and reduced cytotoxicity. nih.govnih.gov |

| HEK 293 Cells | APOL1 G1 and G2 risk variants | Reduced cytotoxicity. nih.gov |

| Human Podocytes | APOL1 G1 and G2 risk variants | Reduced cytotoxicity. nih.gov |

Investigations in Ex Vivo Tissue and Organoid Models

Human Kidney Organoids

Research utilizing human kidney organoids has provided significant insights into the role of diacylglycerol O-acyltransferase 2 (DGAT2) in kidney disease, particularly in the context of Apolipoprotein L1 (APOL1)-mediated nephropathy. nih.govnih.gov These organoids, developed using CRISPR-Cas9 gene editing, allow for the direct comparison of wild-type (APOL1G0/G0) and high-risk (APOL1G2/G2) genotypes on an isogenic background. nih.gov

Analysis of Lipid Droplet Distribution and Regulation

In human kidney organoids, the distribution and number of lipid droplets (LDs) are significantly influenced by the APOL1 genotype and the activity of DGAT enzymes. nih.gov Unstimulated high-risk APOL1G2/G2 kidney organoids inherently exhibit fewer lipid droplets compared to their wild-type APOL1G0/G0 counterparts. nih.gov

Treatment with a DGAT2 inhibitor, such as PF-06424439 (a compound functionally similar to JNJ-DGAT2-A in its mechanism of action as a DGAT2 inhibitor), surprisingly led to an increase in the number of lipid droplets within the organoids. nih.govnih.gov This effect was observed after treatment with the DGAT2 inhibitor, which potentiated lipid droplet formation. nih.gov Specifically, in cells expressing APOL1 risk variants, the number of lipid droplets per cell increased significantly following treatment with a DGAT2 inhibitor. nih.gov For instance, the lipid droplet count rose from 38 to 52 in G0-RFP cells, from 13 to 32 in G1-RFP cells, and from 17 to 33 in G2-RFP cells. nih.gov

Conversely, the inhibition of DGAT1 with its specific inhibitor (T863) resulted in a reduction of lipid droplet numbers in wild-type organoids and had no significant effect on the lipid droplet count in APOL1G2/G2 organoids. nih.gov This highlights the distinct roles of DGAT1 and DGAT2 in lipid droplet regulation within kidney organoids. nih.gov

Table 1: Effect of DGAT2 Inhibition on Lipid Droplet Number in APOL1 Variant Cells

| Cell Type | Baseline Lipid Droplets (per cell) | Lipid Droplets after DGAT2i (per cell) |

| G0-RFP | 38 | 52 |

| G1-RFP | 13 | 32 |

| G2-RFP | 17 | 33 |

Data sourced from a study on DGAT2 inhibition in APOL1 kidney risk variants. nih.gov

Impact on Gene Expression Related to Lipogenesis and Fatty Acid Oxidation

RNA sequencing of human kidney organoids has revealed that the high-risk APOL1G2/G2 genotype is associated with significant alterations in the expression of genes involved in lipid metabolism. nih.govnih.gov Specifically, these organoids show a downregulation of numerous genes involved in lipogenesis (the metabolic formation of fat) and lipid droplet biogenesis. nih.gov Genes with reduced expression include key players like SCD (stearoyl-CoA desaturase), ACSL3, and ACSL4. nih.gov

In contrast, genes associated with fatty acid oxidation were found to be upregulated in the APOL1G2/G2 organoids. nih.govnih.gov A notable example is the upregulation of CPT1 (carnitine palmitoyltransferase 1), which catalyzes the rate-limiting step in mitochondrial fatty acid oxidation. nih.gov

The inhibition of DGAT2 has been shown to upregulate genes involved in the formation of lipid droplets, counteracting the baseline gene expression profile seen in the high-risk organoids. nih.gov This modulation of gene expression is a key aspect of how DGAT2 inhibition influences the cellular lipid environment. nih.gov

Table 2: Gene Expression Changes in High-Risk APOL1G2/G2 Kidney Organoids

| Metabolic Pathway | Gene Expression Regulation | Key Genes Affected |

| Lipogenesis & Lipid Droplet Biogenesis | Downregulated | SCD, ACSL3, ACSL4, FITM1 |

| Fatty Acid Oxidation | Upregulated | CPT1 |

This table summarizes findings from RNA sequencing of human kidney organoids. nih.gov

Modulation of Cytotoxic Effects Associated with Genetic Risk Variants (e.g., APOL1)

A critical finding from the investigation of DGAT2 inhibition in human kidney organoids is its ability to mitigate the cytotoxic effects associated with APOL1 risk variants. nih.govnih.gov The G1 and G2 variants of APOL1 are major contributors to the increased risk of kidney disease. nih.gov The cytotoxicity of these risk variants is linked to their localization within the endoplasmic reticulum (ER). nih.gov

Research has demonstrated that promoting the recruitment of these APOL1 risk variant proteins from the ER to lipid droplets can reduce their cytotoxic effects. nih.govnih.gov The inhibition of DGAT2 facilitates this process. By increasing the number of lipid droplets, DGAT2 inhibition promotes the translocation of APOL1 risk variant polypeptides from the ER to these newly formed lipid droplets. nih.gov This sequestration of the toxic proteins away from the ER is associated with a reduction in cytotoxicity. nih.govnih.gov Therefore, the inhibition of DGAT2 is considered a potential therapeutic strategy to lessen the harmful effects of APOL1 risk variants that contribute to APOL1 nephropathy. nih.gov

Preclinical Investigations of Dgat2 Inhibition in Animal Models Where Jnj Dgat2 a is a Tool or Comparator for Target Inhibition

Metabolic Stability and Suitability for In Vivo Studies (e.g., Liver Microsome Assays)

For a pharmacological inhibitor to be effective in in vivo animal models, it must possess suitable pharmacokinetic properties, including adequate metabolic stability. Metabolic stability assays are standard in vitro tests used in drug discovery to estimate a compound's susceptibility to metabolism, which in turn influences its half-life and exposure in the body. nih.gov These assays typically involve incubating the compound with liver microsomes or hepatocytes from various species (e.g., mouse, rat, human) and measuring the rate at which the parent compound disappears over time. nih.govnih.gov

Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, which are responsible for Phase I metabolism. bioworld.com By exposing a compound like JNJ-DGAT2-A to these microsomes, researchers can determine its intrinsic clearance, a measure of the inherent metabolic capacity of the liver for that compound. nih.gov Compounds with very high clearance in these assays may be rapidly eliminated in vivo, leading to insufficient exposure at the target tissue and limiting their utility for preclinical animal studies.

While specific metabolic stability data for JNJ-DGAT2-A in liver microsome assays are not detailed in the available literature, the development of other preclinical DGAT2 inhibitors highlights the importance of this parameter. For instance, the preclinical DGAT2 inhibitor PF-06424439 was found to have a clearance of 18 mL/min/kg and a half-life of 1.4 hours in rats, with an oral bioavailability exceeding 100%, indicating sufficient stability and exposure for in vivo evaluation. researchgate.net The suitability of JNJ-DGAT2-A as a tool compound for in vivo research would be predicated on similar favorable pharmacokinetic characteristics.

Pharmacological Validation of DGAT2 as a Therapeutic Target

Genetic and alternative pharmacological methods have been pivotal in validating DGAT2 as a therapeutic target in animal models. Studies using antisense oligonucleotides (ASOs) to specifically reduce the expression of DGAT2 have provided compelling evidence for its role in metabolic disease. In rats with diet-induced NAFLD, treatment with a DGAT2-specific ASO, but not a DGAT1 ASO, significantly reversed hepatic steatosis and improved hepatic insulin (B600854) sensitivity. nih.gov This effect was attributed not only to the direct inhibition of TG synthesis but also to a paradoxical reduction in hepatic diacylglycerol (DAG) levels, a key signaling molecule implicated in fat-induced insulin resistance. nih.gov The DGAT2 ASO treatment was found to decrease the expression of lipogenic genes and increase the expression of genes involved in fatty acid oxidation. nih.gov

Similarly, genetic deletion studies have confirmed these findings. Mice with a hepatocyte-specific knockout of the Dgat2 gene, when fed a diet rich in fructose, saturated fat, and cholesterol to induce NAFLD, exhibited a remarkable ~70% reduction in liver TGs. nih.gov Importantly, this significant decrease in liver fat was not associated with an increase in inflammation or fibrosis, suggesting that targeted inhibition of hepatic DGAT2 is a safe and effective strategy for treating steatosis. nih.gov These genetic findings are crucial as they establish a benchmark for what can be achieved with DGAT2 inhibition. A selective pharmacological tool like JNJ-DGAT2-A allows researchers to replicate these genetic effects, offering control over the timing and duration of target engagement in a way that genetic models cannot.

The primary and most direct consequence of DGAT2 inhibition is the reduction of triglyceride synthesis in the liver. The utility of JNJ-DGAT2-A as a tool compound is demonstrated in in vitro models using the human liver cell line, HepG2. In these cells, JNJ-DGAT2-A dose-dependently inhibits the synthesis of newly formed triglycerides. nih.gov

Detailed analysis using stable isotope tracers revealed its potent effect on specific triglyceride species. nih.gov

Inhibition of Specific Triglyceride (TG) Species by JNJ-DGAT2-A in HepG2 Cells

| TG Species (Carbon:Double Bond) | IC₅₀ (µM) |

|---|---|

| TG (50:2) | 0.66 |

| TG (52:2) | 0.85 |

| TG (54:3) | 0.99 |

Data derived from experiments using ¹³C₃-D₅-glycerol as a tracer in HepG2 cell lysates. The IC₅₀ values represent the concentration of JNJ-DGAT2-A required to inhibit 50% of the formation of the specified newly synthesized triglyceride species. nih.gov

These in vitro results align with findings from animal models using other inhibitory methods. As mentioned, DGAT2 ASO treatment in rats with diet-induced obesity significantly lowered both hepatic triglyceride and diacylglycerol content. nih.gov Furthermore, hepatocyte-specific deletion of Dgat2 in mice drastically reduced hepatic TG levels. nih.gov While DGAT2 inhibition potently lowers liver fat, its effect on circulating lipid levels can be more complex. In some studies with Dgat2 knockout mice, circulating TG levels were lower in female mice on a standard diet but were not significantly changed in male mice or in either sex when fed a high-fructose, high-fat diet. nih.gov This suggests that the primary benefit of hepatic DGAT2 inhibition is the reduction of liver fat accumulation, which is a key driver of NAFLD progression. nih.govrndsystems.com

Tissue-Specific Roles of DGAT2 Inhibition in Animal Physiology

The DGAT2 enzyme is expressed in various tissues, and its physiological role can differ depending on the location. nih.govmedchemexpress.com While the liver is a primary focus for metabolic disease, DGAT2 function in other tissues is also critical. Preclinical investigations using selective inhibitors like JNJ-DGAT2-A can help dissect these tissue-specific roles.

In adipose tissue, DGAT2 is crucial for the efficient storage of excess fatty acids as triglycerides, thereby preventing their accumulation in other organs where they can cause lipotoxicity. rndsystems.com Inhibition of DGAT2 in adipose tissue is therefore a potential strategy for managing obesity. nih.govrndsystems.com

In the heart, both DGAT1 and DGAT2 are present, and they appear to have partially redundant functions in cardiac TG synthesis. Studies in mice with heart-specific inactivation of either DGAT1 or DGAT2 showed that inhibiting one isoform was well-tolerated and did not adversely affect cardiac function under normal conditions. This suggests that pharmacological inhibition of DGAT2 may not pose a significant cardiac risk.

Comparative Studies with Other Dgat Inhibitors

Distinguishing Roles of DGAT1 versus DGAT2 in Cellular Processes

DGAT1 and DGAT2 exhibit different tissue expression patterns, substrate preferences, and subcellular localizations, which contribute to their non-redundant roles in lipid homeostasis. mdpi.comnih.gov DGAT1 is most highly expressed in the small intestine, where it is crucial for the absorption of dietary fat, while DGAT2 expression is predominant in the liver and adipose tissue. mdpi.comresearchgate.net

Functionally, DGAT1 is primarily associated with the esterification of exogenous fatty acids into triglycerides for storage or chylomicron assembly. mdpi.comahajournals.org In contrast, DGAT2 shows a preference for newly synthesized (de novo) fatty acids. ahajournals.orgnih.gov While both enzymes are located in the endoplasmic reticulum (ER), DGAT2 has also been found on the surface of lipid droplets and on mitochondria-associated membranes. biorxiv.orgnih.gov Furthermore, their substrate specificity differs; DGAT1 can esterify various molecules, including retinol, whereas DGAT2 is largely specific to triglyceride synthesis. nih.govmdpi.com Studies in knockout mice have highlighted their distinct physiological importance: mice lacking DGAT1 are viable and resistant to diet-induced obesity, whereas global DGAT2 knockout is lethal shortly after birth due to a severe reduction in TG stores. nih.govnih.govresearchgate.net

The selective inhibition of DGAT2 by JNJ-DGAT2-A provides a tool to dissect the specific contribution of this isozyme to triglyceride synthesis. In human hepatoma (HepG2) cells, JNJ-DGAT2-A dose-dependently inhibits the formation of major triglyceride species from a labeled glycerol (B35011) substrate. medchemexpress.comresearchgate.net The IC50 values demonstrate potent inhibition across different TG molecules. medchemexpress.comresearchgate.net

| Triglyceride Species | IC50 Value (µM) |

|---|---|

| TG (50:2) | 0.66 |

| TG (52:2) | 0.85 |

| TG (54:3) | 0.99 |

In many cell types, including hepatocytes, DGAT1 and DGAT2 can compensate for each other, meaning that inhibiting only one enzyme results in just a small change in total triglyceride accumulation. biorxiv.org However, their distinct substrate preferences mean that the source of fatty acids for TG synthesis is affected. Studies in brown adipocytes show that DGAT2 inhibition strongly blocks the incorporation of glucose-derived fatty acids into triglycerides, an effect not seen with DGAT1 inhibition. nih.gov This highlights DGAT2's specialized role in linking de novo lipogenesis to TG synthesis. nih.gov In contrast, DGAT1 inhibition primarily impacts the esterification of exogenous fatty acids. ahajournals.org

The inhibition of DGAT1 versus DGAT2 has distinct consequences for the morphology of cellular lipid droplets (LDs), the organelles responsible for storing neutral lipids.

DGAT2 Inhibition (e.g., with JNJ-DGAT2-A): When DGAT2 activity is blocked, the remaining DGAT1 activity leads to the formation of numerous, small lipid droplets. biorxiv.org

DGAT1 Inhibition: Conversely, when DGAT1 is inhibited, the TG synthesis driven by DGAT2 results in fewer, but significantly larger, lipid droplets. biorxiv.org

This suggests that the two enzymes initiate LD formation or expansion through different mechanisms. Interestingly, in a specific disease model involving APOL1 kidney risk variants, DGAT2 inhibition paradoxically led to an increase in the number of lipid droplets, which was associated with reduced cellular toxicity. nih.gov This highlights that the ultimate effect on LDs can be context-dependent. Inactivation of DGAT2 has been shown to impair the expansion of cytosolic lipid droplets, while DGAT1 inactivation can promote the formation of large LDs. ahajournals.org

| Inhibitor Type | Resulting LD Morphology |

|---|---|

| DGAT1 Inhibitor (DGAT2 active) | Fewer, larger LDs |

| DGAT2 Inhibitor (DGAT1 active) | More numerous, smaller LDs |

Beyond synthesis, DGAT1 and DGAT2 appear to channel the triglycerides they produce into distinct metabolic fates. This partitioning influences whether fatty acids are stored, secreted, or used for energy.

Research indicates that the TG pool synthesized by DGAT1 is more readily accessed for lipolysis, the process of breaking down triglycerides to release fatty acids. biorxiv.org These released fatty acids are then preferentially shuttled towards mitochondria for beta-oxidation (energy production). biorxiv.orgahajournals.org In line with this, inhibiting DGAT1 reduces TG turnover to a greater extent than inhibiting DGAT2. biorxiv.org

Conversely, the TG pool generated by DGAT2 is preferentially used for secretion in very-low-density lipoproteins (VLDL) from liver cells. ahajournals.org In brown adipocytes, DGAT2 plays a unique role in a specialized pathway: it esterifies newly made fatty acids into a specific TG pool that is immediately hydrolyzed, providing a direct fuel source for mitochondrial oxidation to support thermogenesis. nih.gov Consequently, inhibiting DGAT2 in hepatocytes has been shown to augment fatty acid oxidation. ahajournals.org This suggests that blocking the DGAT2 pathway can cause a metabolic shift, diverting fatty acids away from storage or secretion and towards oxidation. ahajournals.org

Evaluation of Selectivity Profiles Against Other Acyltransferases

The utility of a chemical probe like JNJ-DGAT2-A depends on its selectivity for its intended target over other related enzymes. JNJ-DGAT2-A has been characterized as a potent and selective inhibitor of DGAT2. It demonstrates an in vitro IC50 value of 140 nM against DGAT2. medchemexpress.comrndsystems.comtocris.com Crucially, it exhibits greater than 70-fold selectivity for DGAT2 over both DGAT1 and another important enzyme in lipid metabolism, monoacylglycerol acyltransferase 2 (MGAT2). rndsystems.comtocris.comfishersci.com This high degree of selectivity ensures that its biological effects can be more confidently attributed to the inhibition of DGAT2, making it a valuable tool for scientific investigation.

| Enzyme | Activity/Selectivity |

|---|---|

| DGAT2 | IC50 = 140 nM |

| DGAT1 | >70-fold less sensitive than DGAT2 |

| MGAT2 | >70-fold less sensitive than DGAT2 |

Methodological Approaches in Jnj Dgat2 a Research

Biochemical Assays for Enzyme Activity (e.g., Sf9 Cell Membrane Assays)

Biochemical assays are fundamental in determining the potency and selectivity of JNJ-DGAT2-A. A primary method involves using membranes from Sf9 insect cells that have been engineered to express human DGAT2. medchemexpress.comnih.gov In this assay, the enzymatic activity of DGAT2 is measured in the presence of varying concentrations of the inhibitor. The potency of JNJ-DGAT2-A is quantified by its half-maximal inhibitory concentration (IC50), which was determined to be 0.14 μM for human DGAT2. medchemexpress.comnih.govmedchemexpress.com At a concentration of 5 μM, JNJ-DGAT2-A was found to inhibit approximately 99% of the recombinant DGAT2 enzymatic activity. medchemexpress.commedchemexpress.com

To establish its selectivity, the inhibitory activity of JNJ-DGAT2-A is contrasted against other related enzymes, particularly Diacylglycerol Acyltransferase 1 (DGAT1) and Monoacylglycerol Acyltransferase 2 (MGAT2). nih.govtocris.com Studies show that JNJ-DGAT2-A does not inhibit human DGAT1 or human MGAT2 at concentrations up to 10 μM, demonstrating over 70-fold selectivity for DGAT2. nih.govtocris.comrndsystems.com This high degree of selectivity is critical for attributing its biological effects specifically to the inhibition of DGAT2. Assays on HepG2 cell lysates, which contain a mixture of DGAT enzymes, are also used to confirm the inhibitor's activity in a more complex biological matrix. medchemexpress.comnih.gov

Table 1: Inhibitory Potency and Selectivity of JNJ-DGAT2-A

| Target Enzyme | Assay System | IC50 Value |

|---|---|---|

| Human DGAT2 | Sf9 Insect Cell Membranes | 0.14 μM medchemexpress.comnih.gov |

| Human DGAT1 | Enzymatic/Cell-Based Assays | >10 μM nih.govrndsystems.com |

| Human MGAT2 | Enzymatic Assay | >10 μM nih.govrndsystems.com |

Cellular Lipid Metabolism Assays (e.g., Isotope-Labeled Substrate Incorporation)

To understand how JNJ-DGAT2-A affects lipid metabolism within a cellular context, researchers utilize assays that trace the incorporation of stable isotope-labeled substrates into triglycerides (TGs). nih.gov These methods provide a dynamic view of metabolic pathways. A common model for these studies is the HepG2 human hepatoma cell line. medchemexpress.comnih.gov

In one approach, cells are incubated with ¹³C₃-D₅-glycerol. medchemexpress.comresearchgate.net This heavy-isotope-labeled glycerol (B35011) is incorporated into newly synthesized TGs. By treating the cells with JNJ-DGAT2-A, researchers can measure the dose-dependent inhibition of labeled TG generation. The newly formed, labeled TGs are subsequently extracted and quantified using liquid chromatography-tandem mass spectrometry (LC/MS/MS). medchemexpress.comnih.gov This technique allows for the precise measurement of specific TG species. For instance, JNJ-DGAT2-A dose-dependently inhibits the formation of TG (52:2), TG (54:3), and TG (50:2) from the labeled glycerol substrate, with IC50 values of 0.85 μM, 0.99 μM, and 0.66 μM, respectively. medchemexpress.com

Another key substrate used is ¹³C₁₈-oleic acid. nih.govresearchgate.net Interestingly, studies have shown that JNJ-DGAT2-A does not significantly inhibit the incorporation of ¹³C₁₈-oleic acid into TGs in HepG2 cells. nih.gov This finding, combined with the glycerol incorporation data, suggests that DGAT1 and DGAT2 have distinct roles in hepatic TG synthesis, with DGAT2 being primarily responsible for incorporating endogenously synthesized fatty acids (represented by the glycerol backbone pathway) into TG, while DGAT1 may play a larger role in esterifying exogenous fatty acids. researchgate.net

Table 2: Inhibition of Isotope-Labeled Triglyceride (TG) Generation by JNJ-DGAT2-A in HepG2 Cells (Substrate: ¹³C₃-D₅-glycerol)

| Triglyceride Species | IC50 Value |

|---|---|

| TG (52:2) | 0.85 μM medchemexpress.com |

| TG (54:3) | 0.99 μM medchemexpress.com |

| TG (50:2) | 0.66 μM medchemexpress.com |

Imaging Techniques for Lipid Droplet Analysis (e.g., Confocal Microscopy with Bodipy Staining)

The synthesis of triglycerides by DGAT2 leads to their storage in cellular organelles called lipid droplets (LDs). nih.govmdpi.com Imaging techniques are employed to visualize and quantify the impact of DGAT2 inhibition on the formation and morphology of these LDs. Confocal microscopy is a powerful tool for this purpose, providing high-resolution images of subcellular structures. researchgate.net

To visualize LDs, cells are stained with a lipophilic fluorescent dye, most commonly BODIPY 493/503. researchgate.netnih.govresearchgate.net This dye specifically partitions into the neutral lipid core of LDs, making them brightly fluorescent. nih.gov In a typical experiment, cells are treated with a DGAT2 inhibitor like JNJ-DGAT2-A and may be supplemented with fatty acids such as oleic acid to stimulate LD formation. researchgate.net After treatment, the cells are fixed, stained with BODIPY, and imaged. researchgate.net The resulting images can be analyzed to quantify changes in the number, size, and total fluorescence intensity of LDs per cell. nih.gov Inhibition of DGAT2 is expected to reduce the accumulation of TGs and, consequently, lead to a decrease in the size and/or number of BODIPY-stained lipid droplets. mdpi.comnih.gov

Gene Expression Analysis (e.g., Quantitative PCR, RNA Sequencing)

To investigate the broader cellular response to DGAT2 inhibition, researchers analyze changes in gene expression. nih.gov Quantitative real-time PCR (qPCR) and RNA Sequencing (RNA-Seq) are the primary methods used for this analysis. nih.govtataa.com These techniques measure the levels of messenger RNA (mRNA) for specific genes, providing insight into how metabolic pathways might be transcriptionally regulated in response to the inhibitor.

In the context of DGAT2 inhibition, qPCR can be used to measure the expression of a targeted set of genes known to be involved in adipogenesis and lipid metabolism. mdpi.comnih.gov These often include key transcription factors like peroxisome proliferator-activated receptor gamma (PPARγ) and CCAAT/enhancer binding protein alpha (C/EBPα), as well as enzymes involved in fatty acid synthesis (FASN, SCD) and triglyceride synthesis (GPAM, DGAT1). mdpi.com RNA-Seq provides a more global, unbiased view, allowing for the discovery of novel pathways affected by DGAT2 inhibition by sequencing the entire transcriptome of the cells. mdpi.com Studies on DGAT2 modulation have shown that altering its activity can significantly affect the expression of genes related to both lipid metabolism and cellular differentiation. mdpi.comnih.gov

Protein Analysis Techniques (e.g., Western Blotting)

Complementing gene expression analysis, protein analysis techniques are used to determine if changes in mRNA levels translate to changes in the abundance of the corresponding proteins. Western blotting is the most common technique for this purpose. mdpi.comfishersci.com

This method involves separating cellular proteins by size using gel electrophoresis, transferring them to a membrane, and then using specific antibodies to detect the protein of interest. By analyzing cells treated with a DGAT2 inhibitor, researchers can quantify the levels of key metabolic proteins. For example, following the inhibition of DGAT2, Western blotting could be used to measure potential changes in the protein levels of PPARγ, C/EBPα, or other enzymes in the lipid synthesis pathway whose gene expression was found to be altered. mdpi.com This provides crucial confirmation that the inhibitor's effects extend from enzymatic activity and gene transcription to the functional protein level within the cell.

Potential Research Applications and Therapeutic Hypotheses Deriving from Jnj Dgat2 a Studies

Elucidation of DGAT2's Fundamental Biological Functions

The study of DGAT2 inhibitors like JNJ-DGAT2-A is fundamental to understanding the enzyme's core biological roles. DGAT2 is a key enzyme that catalyzes the final and committed step in the synthesis of triglycerides (TGs). patsnap.comnih.govwikipedia.org These triglycerides are crucial for energy storage, but their overproduction is linked to various metabolic diseases. patsnap.com

JNJ-DGAT2-A exhibits over 70-fold selectivity for DGAT2 compared to the related enzymes DGAT1 and MGAT2, making it an invaluable tool for differentiating their specific functions in lipid metabolism. rndsystems.comtocris.comfishersci.com Research using such selective inhibitors has helped confirm that DGAT2 is the primary enzyme controlling triglyceride homeostasis in vivo. nih.gov By inhibiting DGAT2, researchers can observe the downstream consequences, such as a reduction in triglyceride synthesis, which helps to delineate the enzyme's specific pathways and interactions. For example, studies have shown that DGAT2 inhibition not only blocks the final step of TG synthesis but also suppresses SREBP-1, a key transcriptional activator of lipogenesis in the liver. nih.gov This dual effect highlights a complex regulatory role for DGAT2 beyond simple catalysis. nih.gov Furthermore, DGAT2 is involved in organizing cellular proteostasis and metabolic reprogramming as part of the integrated stress response (ISR), where it facilitates the formation of lipid droplets to buffer cellular stress. mdpi.com

Hypotheses for Modulating Lipid Metabolism in Metabolic Disorders (e.g., Non-Alcoholic Fatty Liver Disease, Type 2 Diabetes, Obesity)

A central therapeutic hypothesis is that inhibiting DGAT2 can mitigate metabolic disorders characterized by excessive lipid accumulation. patsnap.com Conditions such as Non-Alcoholic Fatty Liver Disease (NAFLD)—now also termed Metabolic Dysfunction-Associated Steatotic Liver Disease (MASLD)—Type 2 Diabetes, and obesity are strongly associated with the overproduction and storage of triglycerides. patsnap.comnih.govnih.gov

By blocking DGAT2, inhibitors effectively reduce the synthesis of triglycerides, leading to decreased lipid accumulation in tissues like the liver and adipose tissue. patsnap.com This forms the basis of the therapeutic strategy for NAFLD and its more severe form, non-alcoholic steatohepatitis (NASH). patsnap.comnih.govnih.gov Preclinical studies with various DGAT2 inhibitors have demonstrated significant benefits.

| DGAT2 Inhibitor | Model | Key Findings |

| PF-06427878 | Western diet-fed rats | Reduction of hepatic and circulating plasma triglyceride concentrations; Decreased lipogenic gene expression. nih.gov |

| PF-06427878 | Mouse model of NASH | Histological improvements in steatosis, ballooning, and fibrosis. nih.gov |

| RNAi (Dgat2-1473) | Genetically obese mouse model of NASH | Prevention and reversal of triglyceride accumulation (>85%); Significant improvement of the fatty liver phenotype. nih.gov |

| This table summarizes the effects of different DGAT2 inhibitors in preclinical models of metabolic disorders. Data sourced from nih.govnih.gov. |

The inhibition of DGAT2 is hypothesized to improve these conditions through several mechanisms:

NAFLD/NASH: Directly reducing hepatic triglyceride synthesis, which is the hallmark of hepatic steatosis. nih.govmdpi.com Studies show that DGAT2 inhibition can lower liver fat content and improve liver function. patsnap.comnih.gov

Type 2 Diabetes: Lipid accumulation, particularly in skeletal muscle, is linked to insulin (B600854) resistance. nih.gov By reducing lipid deposition in tissues, DGAT2 inhibition may improve insulin signaling and glucose tolerance. nih.gov

Obesity: As DGAT2 is crucial for the synthesis of triglycerides for energy storage in adipose tissue, its inhibition has been shown in preclinical models to reduce weight gain and decrease adipose tissue mass. nih.govnih.gov

Investigational Compound for APOL1-Associated Kidney Disorders

A novel and significant therapeutic hypothesis has emerged from studies on Apolipoprotein L1 (APOL1)-associated kidney disease. Certain genetic variants of APOL1 (known as G1 and G2) are associated with a higher risk of kidney disease, particularly in individuals of West or Central African ancestry. nih.govyoutube.com The toxic APOL1 risk variant proteins are thought to damage podocytes, the specialized cells of the kidney filter. youtube.com

Research using kidney organoids with APOL1 risk variants has revealed a paradoxical and therapeutically promising role for DGAT2 inhibition. nih.gov While DGAT1 inhibition reduces the formation of lipid droplets, DGAT2 inhibition was found to unexpectedly increase the number of lipid droplets within the kidney cells. nih.gov

This has led to the following therapeutic hypothesis: The increased number of lipid droplets serves a protective function by sequestering the toxic APOL1 variant proteins, moving them away from the endoplasmic reticulum where they cause cellular stress and cytotoxicity. nih.govnih.gov By promoting this redistribution, DGAT2 inhibitors could potentially reduce the harmful effects of the APOL1 risk variants and offer a new treatment approach for APOL1 nephropathy. nih.govnih.gov

| Condition | Treatment | Effect on Lipid Droplets (LDs) | Effect on APOL1 | Outcome |

| APOL1G2/G2 Kidney Organoids | DGAT1 Inhibitor (T863) | Reduced LD Number | - | - |

| APOL1G2/G2 Kidney Organoids | DGAT2 Inhibitor (PF-06424439) | Increased LD Number | Promoted recruitment to lipid droplets | Reduced Cytotoxicity |

| This table illustrates the differential effects of DGAT1 and DGAT2 inhibition in a cellular model of APOL1-associated kidney disease. Data sourced from nih.gov. |

Contribution to Understanding Intracellular Lipid Trafficking and Organelle Crosstalk

Studies involving JNJ-DGAT2-A and other DGAT2 inhibitors contribute significantly to the broader understanding of fundamental cell biology, specifically intracellular lipid trafficking and the communication between organelles. Organelle crosstalk is essential for maintaining cellular homeostasis, and its disruption is implicated in many diseases. oaepublish.comnih.gov

DGAT2 is strategically located at the membrane of the endoplasmic reticulum (ER) and at mitochondria-associated membranes (MAMs), which are critical hubs for inter-organelle communication. wikipedia.org Research has shown that inhibiting DGAT2 has effects that extend beyond simply blocking triglyceride production:

Altering ER Membrane Composition: DGAT2 inhibition shunts diacylglycerol, a substrate for triglyceride synthesis, into phospholipid synthesis instead. This leads to an increase in phosphatidylethanolamine (B1630911) (PE) levels within the ER membrane. nih.gov

Modulating Signaling Pathways: The resulting enrichment of PE in the ER has been shown to inhibit the cleavage and activation of SREBP-1, a master regulator of fat synthesis. This reveals a novel mechanism linking the lipid composition of an organelle membrane directly to a major metabolic signaling pathway. nih.gov

Regulating Organelle Interaction: The process of sequestering APOL1 proteins into lipid droplets is a clear example of how modulating an enzyme in the ER can influence the trafficking of proteins and the function of other organelles (lipid droplets), thereby reducing cellular stress. nih.govnih.gov The study of conserved proteins like PDZD8, which function at ER-lysosome contact sites, further highlights the importance of organelle crosstalk in cellular processes like autophagy. nih.gov

Therefore, JNJ-DGAT2-A is not just a tool to study a single enzyme, but a probe to unravel the complex and dynamic interplay between lipid metabolism, intracellular trafficking, and the intricate communication network that connects cellular organelles. oaepublish.comnih.gov

Future Directions in Jnj Dgat2 a Research

Further Characterization of Downstream Signaling Pathways

A primary focus of future research will be to map out the intricate downstream signaling pathways modulated by the inhibition of DGAT2. While the primary mechanism of DGAT2 inhibitors is the direct blockage of the final step in triglyceride (TG) synthesis, recent studies have revealed more complex regulatory roles. patsnap.comnih.gov

A key discovery is the ability of DGAT2 inhibitors to suppress the cleavage of Sterol Regulatory Element-Binding Protein-1 (SREBP-1). nih.govutswmed.org SREBP-1 is a crucial transcription factor that activates genes involved in de novo lipogenesis (DNL), the process of synthesizing new fatty acids. mdpi.com By inhibiting DGAT2, researchers have observed a reduction in the active form of SREBP-1, leading to a down-regulation of lipogenic genes such as stearoyl CoA-desaturase 1 (SCD1). nih.govnih.gov This dual action—blocking TG synthesis directly and suppressing the master regulator of fat production—highlights a significant area for further investigation. nih.govutswmed.org

Future studies will likely aim to understand the precise molecular link between DGAT2 activity and SREBP-1 processing. Research suggests that DGAT2 inhibition leads to an increase in phosphatidylethanolamine (B1630911) (PE) levels within the endoplasmic reticulum (ER), which in turn hinders SREBP-1 cleavage. nih.govutswmed.org A deeper characterization of this lipid-mediated signaling axis could reveal new therapeutic targets.

Exploration of Novel Biological Roles Beyond Canonical Lipid Synthesis

While the central role of DGAT2 is in triglyceride synthesis, emerging evidence suggests that its inhibition may have broader biological effects. patsnap.com Future research will explore these non-canonical roles, which could extend the therapeutic applications of inhibitors like JNJ-DGAT2-A.

Inhibition of DGAT2 has been linked to an increase in the expression of genes related to fatty acid oxidation. nih.gov This suggests a metabolic shift from lipid storage to lipid burning, a highly desirable outcome in the context of metabolic diseases. Furthermore, studies combining DGAT1 and DGAT2 inhibition have shown a reduction in markers of hepatocellular damage, ER stress, oxidative stress, and inflammation in cellular models. mdpi.com Specifically, the combined inhibition lowered the release of pro-inflammatory cytokines such as TNFα, IL-1α, IL-6, and MCP-1. mdpi.com Investigating whether selective DGAT2 inhibition with JNJ-DGAT2-A can independently achieve these anti-inflammatory and stress-reducing effects is a critical next step.

Another area of interest is the potential impact on cardiorenal diseases and genetic lipid disorders like familial hypertriglyceridemia. patsnap.comnih.gov By reducing circulating triglycerides and total cholesterol, DGAT2 inhibitors could mitigate cardiovascular risks associated with metabolic syndrome. nih.gov

Development of Advanced Research Models for DGAT2 Studies

To further probe the function of DGAT2 and the effects of its inhibitors, researchers are utilizing and developing more sophisticated research models. These models are crucial for translating preclinical findings into clinical applications.

In Vitro Models: Cell-based assays remain a cornerstone of DGAT2 research. Human hepatoma cell lines like HepG2 are frequently used to study TG synthesis and the impact of inhibitors. medchemexpress.com For more specific enzymatic assays, Sf9 insect cells overexpressing human DGAT2 are employed to determine inhibitor potency, as was done to establish the IC50 of JNJ-DGAT2-A. medchemexpress.comdcchemicals.com To differentiate the roles of DGAT isoforms, HEK293 cells overexpressing either DGAT1 or DGAT2 have been instrumental. researchgate.net

In Vivo Models: A variety of rodent models are used to assess the physiological effects of DGAT2 inhibitors. These include:

Genetically Obese Mice (ob/ob): These mice are used to study the effects of inhibitors in the context of severe obesity and hepatic steatosis. nih.gov

Diet-Induced Models: Rats and mice fed a high-fat, high-sucrose "Western" diet are common models for non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH). nih.gov

RNAi Therapeutics: Advanced models using short interfering RNA (siRNA) to specifically silence the Dgat2 gene in the liver have proven effective. For example, the siRNA compound Dgat2-1473 has shown potent and long-lasting effects in reducing hepatic steatosis in mouse models, including a humanized mouse model. nih.gov

These models allow for detailed investigation of how inhibitors like JNJ-DGAT2-A affect lipid metabolism, liver fat content, and the expression of relevant genes in a whole-organism context. nih.govnih.gov

Table 1: Research Models in DGAT2 Inhibitor Studies

| Model Type | Specific Model | Key Application | Reference |

|---|---|---|---|

| In Vitro | HepG2 Cells | Studying triglyceride synthesis in human liver cells | medchemexpress.com |

| Sf9 Insect Cells | Determining IC50 values with recombinant human DGAT2 | medchemexpress.comdcchemicals.com | |

| HEK293 Cells | Differentiating inhibitor selectivity for DGAT1 vs. DGAT2 | researchgate.net | |

| 3T3-L1 Cells | Assessing lipid droplet formation | researchgate.net | |

| In Vivo | C57BL/6J Mice | Investigating effects on lipogenesis and gene expression | nih.gov |

| ob/ob Mice | Evaluating efficacy in a genetic model of obesity | nih.gov | |

| Western-Diet-Fed Rats | Assessing impact on plasma and liver triglycerides in a diet-induced NAFLD model | nih.gov | |

| Humanized Mouse Model | Testing the efficacy of RNAi therapeutics on human DGAT2 mRNA | nih.gov |

Integration with Multi-Omics Approaches to Uncover Comprehensive Biological Effects

To gain a holistic understanding of the biological consequences of DGAT2 inhibition, future research will increasingly rely on multi-omics approaches. thermofisher.com This strategy integrates data from different molecular layers—genomics, transcriptomics, proteomics, and metabolomics—to provide a comprehensive view of the cellular response to a drug like JNJ-DGAT2-A. thermofisher.comtechscience.com

Transcriptomics (RNA-sequencing): This can reveal the full spectrum of gene expression changes following DGAT2 inhibition, going beyond the already identified SREBP-1 target genes to uncover novel regulated pathways. thermofisher.com

Proteomics: By analyzing changes in the entire protein landscape, researchers can identify shifts in enzyme levels, signaling proteins, and structural components that are not apparent from gene expression data alone. thermofisher.commdpi.com

Metabolomics: This approach directly measures the changes in small-molecule metabolites (e.g., fatty acids, amino acids, carbohydrates) in response to DGAT2 inhibition. thermofisher.com This would provide a direct readout of the metabolic rewiring that occurs, confirming, for example, the observed shifts from lipogenesis to fatty acid oxidation. nih.gov